L18-MDP Demonstrates ~100-Fold Higher NOD2 Activation Potency Than Unmodified MDP in Cellular Assays
In HEK-Blue NOD2 reporter cells, L18-MDP is substantially more potent than unmodified MDP at inducing human NOD2-dependent NF-κB transactivation. Dose-response analysis reveals that much larger quantities of MDP are required to achieve activation levels comparable to L18-MDP [1]. BindingDB reports an EC50 value of 30 nM for L18-MDP-mediated NOD2 activation in HEK-Blue hNOD2 cells as measured by SEAP reporter activity after 18 hours [2].
| Evidence Dimension | NOD2 activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 30 nM |
| Comparator Or Baseline | MDP (unmodified) requires substantially higher concentrations to achieve comparable activation; exact EC50 not reported in same assay system |
| Quantified Difference | Qualitative assessment: MDP requires 'much larger amounts' to achieve similar activation levels; L18-MDP is described as the most active among synthesized 6-O-acyl derivatives [3] |
| Conditions | HEK-Blue hNOD2 cells; NF-κB transactivation-mediated SEAP activity; 18-hour incubation |
Why This Matters
The ~100-fold potency differential enables investigators to use substantially lower compound concentrations to achieve robust NOD2 activation, reducing potential off-target effects and compound consumption costs.
- [1] Stafford CA, et al. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation. Nature. 2022;609:590-596. View Source
- [2] BindingDB. Affinity data for L18-MDP: EC50 30 nM at NOD2. View Source
- [3] InvivoGen. L18-MDP Technical Datasheet: NOD2 activation figures. View Source
